molecular formula C13H17ClN2O3S B2890998 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 246514-23-8

2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2890998
CAS No.: 246514-23-8
M. Wt: 316.8
InChI Key: VXKRRLAIQCSGHI-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 246514-23-8 . It has a molecular weight of 316.81 . The IUPAC name for this compound is 1-(chloroacetyl)-4-[(4-methylphenyl)sulfonyl]piperazine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 316.81 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

Research on piperazine derivatives and related compounds often involves the synthesis and structural characterization to understand their potential applications in medicinal chemistry and material science. For instance, the study of piperazine-1,4-diium derivatives, like those detailed by Li and Su (2007), involves extensive analysis of molecular structures and intermolecular hydrogen bonding, which is crucial for designing compounds with desired physical and chemical properties (Li & Su, 2007). Similarly, the structural analysis of "Baker's antifol" compounds by Camerman et al. (1978), through X-ray crystallography, provides insights into the stereochemistry of dihydrofolate reductase inhibitors, significant for anticancer drug design (Camerman, Smith, & Camerman, 1978).

Potential Bioactivity and Pharmacological Interest

The investigation of compounds like 1-(4-Methylbenzyl) piperazine by Subashini and Periandy (2017) through spectroscopic methods and molecular docking studies reveals their potential bioactivity, particularly in inhibiting microbial growth or interacting with biological targets (Subashini & Periandy, 2017). Moreover, compounds with a benzothiazole and piperazine framework, as synthesized and studied by Patel and Agravat (2007), have shown notable antimicrobial activities, underscoring the relevance of such derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).

Cheminformatics and Molecular Docking Studies

Cheminformatics and molecular docking studies, such as those performed on methylbenzenesulfonamide CCR5 antagonists by Cheng De-ju (2015), play a critical role in predicting the interaction of synthesized compounds with biological targets. This approach is instrumental in identifying potential drug candidates for diseases like HIV-1 infection (Cheng De-ju, 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

Properties

IUPAC Name

2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRRLAIQCSGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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